5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide -

5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide

Catalog Number: EVT-4226303
CAS Number:
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antipsychotic agents: Benzamides exhibit antagonistic activity towards dopamine receptors, particularly the D2 subtype. This property makes them valuable in the development of antipsychotic medications. [, , , ]
  • Gastroprokinetic agents: Certain benzamide derivatives demonstrate the ability to stimulate gastrointestinal motility, making them useful for treating gastrointestinal disorders. [, , ]
  • Anticancer agents: Some benzamide derivatives have shown promising anticancer properties, prompting further investigation into their potential as chemotherapeutic agents. [, , ]
  • Antiviral agents: Research suggests that certain benzamide derivatives might possess antiviral activity against viruses like Hepatitis B, although further development is needed. []
  • Analgesic agents: Benzamides have been investigated for their potential to act as painkillers, particularly by inhibiting the cyclooxygenase (COX) enzymes. []
Synthesis Analysis
  • Reaction of benzoic acid derivatives with amines: This approach typically involves converting a substituted benzoic acid to a reactive derivative like an acyl chloride or an activated ester, followed by reaction with the desired amine to form the amide bond. [, , ]
  • Modification of pre-existing benzamides: Existing benzamide derivatives can be further modified by introducing or altering substituents on the benzene ring or the amide nitrogen. This can be achieved through various reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or coupling reactions. [, , ]
Molecular Structure Analysis
  • Substituents on the benzene ring: The type, position, and electronic properties of substituents on the benzene ring can significantly influence the compound's binding affinity for target proteins and its overall pharmacological profile. [, , , ]
  • Substituents on the amide nitrogen: The size and nature of substituents on the amide nitrogen can affect the compound's lipophilicity, metabolic stability, and ability to interact with biological targets. [, , ]
  • Stereochemistry: For benzamides with chiral centers, the specific enantiomer often exhibits distinct pharmacological activity compared to its mirror image. This highlights the importance of stereochemical considerations in the design of bioactive benzamides. [, , ]
Mechanism of Action
  • Receptor antagonism: Benzamides can bind to specific receptors and block the binding of endogenous ligands, thereby inhibiting downstream signaling pathways. This mechanism is commonly observed with dopamine D2 receptor antagonists used as antipsychotic agents. [, , , ]
  • Enzyme inhibition: Certain benzamides can directly interact with the active sites of enzymes, preventing their catalytic activity. This mechanism is observed in COX inhibitors, which block the production of prostaglandins involved in inflammation and pain. []
Applications
  • Dopamine D2 receptor: Several papers describe the development of benzamide derivatives as potent and selective dopamine D2 receptor antagonists, highlighting their potential as antipsychotic agents. [, , , ]
  • Serotonin 5-HT3 receptor: Research indicates that certain benzamide derivatives can act as antagonists of the serotonin 5-HT3 receptor, suggesting their potential as antiemetic agents. []
  • Cholecystokinin 2 (CCK2) receptor: A specific benzamide derivative, JNJ-26070109, has been identified as a potent and selective CCK2 receptor antagonist, with potential applications in treating gastric acid secretion disorders. []
  • Cyclooxygenase (COX) enzymes: Some benzamide derivatives have shown inhibitory activity against COX enzymes, suggesting their potential as analgesic and anti-inflammatory agents. []
  • Compound Description: This compound, designated as compound 6 in the study, exhibits potent antidopaminergic properties. [] It displays high affinity for [3H]spiperone binding sites and effectively inhibits apomorphine-induced behavioral responses. [] Importantly, compound 6 demonstrates preferential inhibition of hyperactivity, suggesting a lower risk of extrapyramidal side effects. [] This characteristic makes it a promising candidate for antipsychotic drug development. []
  • Relevance: Compound 6 shares a benzamide core structure with 5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide. [] Notably, both compounds feature a bromine atom at the 5-position of the benzamide ring. [] The structural differences primarily lie in the substitutions on the benzene ring and the nature of the amide side chain. [] Despite these variations, the shared benzamide scaffold and the presence of a bromine substituent highlight a structural connection between these compounds. []

(R)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (Compound 7)

  • Compound Description: Compound 7, the R-isomer of compound 6, was included in a study comparing antidopaminergic properties among structurally related compounds. [] This inclusion helped evaluate the impact of stereochemistry on biological activity. []
  • Relevance: Compound 7 shares an almost identical structure with 5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide. [] The primary distinction lies in the replacement of the ethoxy group at the 2-position in the target compound with a methoxy group in compound 7. [] This close structural resemblance underscores the relevance of compound 7 in understanding the structure-activity relationship of the target compound. []

5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (Compound 3, FLB 463)

  • Compound Description: Referred to as both compound 3 and FLB 463 within the research, this compound exhibits potent and selective dopamine D2 receptor antagonist activity. [, ] It shows high affinity for dopamine D2 receptors both in vitro and in vivo, particularly in its S-enantiomeric form. [, ]
  • Relevance: Compound 3 shares significant structural similarities with 5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide. [, ] Both compounds possess a bromine substituent at the 5-position and a methoxy group at the 3-position of the benzene ring. [, ] Notably, compound 3 incorporates a salicylamide moiety, introducing a hydroxyl group at the 2-position, in contrast to the ethoxy group in the target compound. [, ] The shared structural features, especially the bromine and methoxy substituents, highlight the relevance of compound 3 in understanding the structure-activity relationship of the target compound. [, ]

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3- dimethoxybenzamide Hydrochloride Monohydrate (NCQ 115)

  • Compound Description: This compound, designated as NCQ 115, is a novel dopamine D2 receptor antagonist. [] Its crystal structure, determined through X-ray diffraction, reveals a folded conformation where the N-fluorobenzyl substituent interacts with the benzamide moiety. [] This compound's structure and its absolute configuration, determined through X-ray analysis, provide valuable insights into its interactions with the dopamine D2 receptor. []
  • Relevance: NCQ 115 exhibits significant structural similarities to 5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide. [] Both compounds share a central benzamide core, substituted with a bromine atom at the 5-position and methoxy groups at the 2- and 3-positions. [] The primary structural variations lie in the amide side chain. [] This close structural resemblance makes NCQ 115 a relevant compound for understanding the structure-activity relationship of the target compound. []

4-Amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl]benzamide (ML-1035)

  • Compound Description: ML-1035 is a 5-hydroxytryptamine (5HT3) receptor antagonist. [, , ] Studies have investigated its pharmacokinetics and metabolism, revealing its interconversion with sulfide and sulfone metabolites. [, , ] Research also explored sex-based differences in its disposition, with significant variations observed in its pharmacokinetic parameters between male and female rabbits. []
  • Relevance: While ML-1035 differs structurally from 5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide in its specific substituents, both belong to the benzamide class of compounds. [, , ] Exploring the pharmacological properties of various benzamide derivatives, including ML-1035, can contribute to a broader understanding of the structure-activity relationships within this chemical class. [, , ]

4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (Mosapride)

  • Compound Description: Mosapride functions as a selective gastroprokinetic agent. [] Its enantiomers, (S)-(-) and (R)-(+)-mosapride, were synthesized and found to have similar serotonin 5-HT4 receptor agonistic activity compared to the racemic mixture. []
  • Relevance: Similar to 5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide, Mosapride belongs to the benzamide class of compounds. [] It features a 2-ethoxybenzamide core but differs in the substituents at the 4 and 5 positions, and the amide side chain. [] Despite these structural differences, investigating the activity and properties of various benzamide derivatives like Mosapride can offer insights into the structure-activity relationships within this chemical class. []

Properties

Product Name

5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide

IUPAC Name

5-bromo-2-ethoxy-N-(1-phenylethyl)benzamide

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C17H18BrNO2/c1-3-21-16-10-9-14(18)11-15(16)17(20)19-12(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

MIKGXKORVQITLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)NC(C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.